what is the function of 9-PAHSA 13C4
what is the function of 9-PAHSA 13C4
Technical Whitepaper: Quantitative Profiling of 9-PAHSA Using 13C4 Stable Isotope Dilution
Executive Summary
9-PAHSA (Palmitic Acid ester of Hydroxy Stearic Acid) is a bioactive lipid belonging to the FAHFA class, critical in regulating insulin sensitivity and anti-inflammatory responses via GPR120 signaling.[1][2][3] However, its low endogenous abundance (nanomolar range) and structural similarity to other lipid isomers make accurate quantification notoriously difficult.
9-PAHSA 13C4 functions as a high-fidelity Internal Standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike deuterated standards, the 13C4 isotopologue offers perfect chromatographic co-elution with endogenous 9-PAHSA, providing superior correction for matrix effects and ionization suppression. This guide details the mechanistic function, experimental protocol, and biological relevance of using 9-PAHSA 13C4 in lipidomics.
Chemical Identity & Structural Function
To understand the function of the standard, one must understand the molecule's architecture. 9-PAHSA consists of palmitic acid esterified to the 9-hydroxy position of stearic acid.[2][4][5]
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Labeling Pattern: The Carbon-13 label is incorporated into the palmitic acid moiety (typically carbons 1, 2, 3, and 4).
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Mass Shift: The introduction of four 13C atoms increases the molecular weight by exactly 4.01 Da, shifting the precursor ion mass without altering the chemical properties (solubility, pKa, hydrophobicity).
Why 13C4 is Superior to Deuterium (d-labeled)
While deuterated standards (e.g., 9-PAHSA-d31) are common, they suffer from the Deuterium Isotope Effect , where the C-D bond is slightly more hydrophobic than the C-H bond. This causes deuterated standards to elute slightly earlier than the endogenous analyte on Reverse Phase LC.
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Consequence: If the standard elutes at a different time, it experiences a different matrix environment (ion suppression/enhancement) than the analyte, leading to quantification errors.
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The 13C4 Advantage: Carbon-13 does not alter retention time. 9-PAHSA 13C4 co-elutes perfectly with endogenous 9-PAHSA, ensuring that both molecules experience identical ionization conditions.
Analytical Protocol: LC-MS/MS Quantification
This protocol uses 9-PAHSA 13C4 to normalize extraction efficiency and instrument response.
A. Sample Preparation (Liquid-Liquid Extraction)
Note: Avoid plastic SPE cartridges if possible, as plasticizers can interfere with lipid signals. A modified Folch or Bligh-Dyer extraction is recommended.
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Sample Aliquot: Thaw plasma (100 µL) or homogenize adipose tissue (50 mg) on ice.
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Spiking (Critical Step): Add 10 pmol of 9-PAHSA 13C4 to the sample before adding extraction solvents.
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Causality: Spiking before extraction ensures the IS undergoes the same partition losses as the endogenous lipid.
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Extraction: Add Chloroform:Methanol (2:1 v/v). Vortex vigorously for 30s.
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Phase Separation: Centrifuge at 3,000 x g for 10 min at 4°C.
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Recovery: Collect the lower organic phase (chloroform layer).[1]
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Dry Down: Evaporate solvent under a gentle stream of nitrogen gas.
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Reconstitution: Dissolve residue in 100 µL Methanol/Acetonitrile (50:50).
B. LC-MS/MS Conditions
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Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
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Mobile Phase:
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A: Water/Acetonitrile (60:40) + 10 mM Ammonium Acetate.
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B: Isopropanol/Acetonitrile (90:10) + 10 mM Ammonium Acetate.
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Ionization: Electrospray Ionization (ESI) in Negative Mode (-).
C. MRM Transitions (Multiple Reaction Monitoring)
The quantification relies on the specific fragmentation of the ester bond, releasing the palmitate ion.
| Compound | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) [Fatty Acid]- | Collision Energy (eV) |
| 9-PAHSA (Endogenous) | 537.5 | 255.2 (Palmitate) | ~25-30 |
| 9-PAHSA 13C4 (Standard) | 541.5 | 259.2 (13C4-Palmitate) | ~25-30 |
Note: The mass shift of +4 in the product ion confirms the label is on the palmitic acid chain.
Data Analysis & Visualization
Workflow Diagram
The following diagram illustrates the self-validating loop of the 13C4 internal standard workflow.
Caption: Analytical workflow ensuring 9-PAHSA 13C4 corrects for extraction loss and matrix effects at every step.
Calculation: Response Factor
Calculate the concentration of endogenous 9-PAHSA using the Area Ratio:
Where RF (Response Factor) is typically 1.0 for stable isotope standards due to identical ionization efficiency.
Biological Context: Why Measure 9-PAHSA?
Researchers utilize 9-PAHSA 13C4 to investigate metabolic disorders. 9-PAHSA is an "insulin-sensitizing" lipid that is downregulated in insulin-resistant states (Type 2 Diabetes).[5]
Mechanism of Action
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GPR120 Activation: 9-PAHSA binds to the G-protein coupled receptor GPR120 (FFAR4) on adipocytes and macrophages.
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GLUT4 Translocation: In adipocytes, this signaling cascade promotes the translocation of GLUT4 glucose transporters to the cell membrane, lowering blood glucose.
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Anti-Inflammation: In macrophages, it inhibits the NF-κB pathway, reducing cytokine secretion (TNF-α, IL-6).
Caption: 9-PAHSA signaling pathway.[1][2][5][7][8][9] Quantification correlates lipid levels with GPR120-mediated insulin sensitivity.
References
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Yore, M. M., et al. (2014).[1][10] Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects.[1][10] Cell, 159(2), 318-332. Link
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Cayman Chemical. (n.d.). 9-PAHSA 13C4 Product Information. Cayman Chemical Catalog. Link
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Kuda, O., et al. (2016). Docosahexaenoic acid-derived fatty acid esters of hydroxy fatty acids (FAHFAs) with anti-inflammatory properties.[4][11] Diabetes, 65(9), 2580-2590. Link
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Nelson, A. T., et al. (2022). A Faster Protocol for Endogenous FAHFA Measurements. Journal of Lipid Research. Link
Sources
- 1. 9-PAHSA Improves Cardiovascular Complications by Promoting Autophagic Flux and Reducing Myocardial Hypertrophy in Db/Db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. 9-PAHSA | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | 9-PAHSA displays a weak anti-inflammatory potential mediated by specific antagonism of chemokine G protein-coupled receptors [frontiersin.org]
- 9. 9-PAHSA promotes browning of white fat via activating G-protein-coupled receptor 120 and inhibiting lipopolysaccharide / NF-kappa B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
